1-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-20-16-8-7-15(10-13(16)4-9-17(20)21)19-24(22,23)11-12-2-5-14(18)6-3-12/h2-3,5-8,10,19H,4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLVVLJNXWSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, enzyme inhibitory, and overall therapeutic potential.
Chemical Structure and Synthesis
The compound features a tetrahydroquinoline moiety, which is known for various biological activities. The synthesis of such compounds typically involves multi-step organic reactions where the sulfonamide group plays a critical role in enhancing biological activity.
Structural Representation
The chemical structure can be represented as follows:
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar sulfonamide compounds. For instance, compounds synthesized with a sulfonyl functionality demonstrated moderate to strong activity against various bacterial strains:
- Salmonella typhi
- Bacillus subtilis
These compounds showed significant inhibition with IC50 values ranging from 1.13 µM to 6.28 µM against urease and acetylcholinesterase (AChE), indicating their potential as effective antibacterial agents .
Enzyme Inhibition
The enzyme inhibitory activity of the compound has been assessed in various studies. The sulfonamide derivatives have shown promising results in inhibiting:
- Acetylcholinesterase (AChE) : Important for treating conditions such as Alzheimer's disease.
- Urease : Inhibition of this enzyme is crucial for managing urinary tract infections.
The IC50 values reported for these activities suggest that the compound could serve as a lead for developing new therapeutic agents .
Pharmacological Studies
In pharmacological studies, compounds similar to This compound have been shown to exhibit anti-inflammatory properties by acting on specific receptors involved in autoimmune diseases. For example, a related compound was found to effectively treat psoriasis in mouse models at lower doses without significant adverse effects .
Study 1: Antibacterial Screening
A study conducted on synthesized sulfonamide derivatives highlighted their antibacterial efficacy. The most active compounds displayed strong inhibition against Salmonella typhi and Bacillus subtilis. The results indicated that modifications in the sulfonamide structure could enhance antibacterial potency.
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains tested | 2.17 |
Study 2: Enzyme Inhibition Analysis
Another study focused on the enzyme inhibitory potential of related compounds showed that several derivatives had remarkable activity against AChE and urease.
| Compound ID | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7o | Acetylcholinesterase | 1.13 |
| 7p | Urease | 1.21 |
Scientific Research Applications
The compound has been investigated for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Below are detailed findings from various studies.
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exhibit significant antimicrobial effects. In vitro tests have shown activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Antiviral Activity
The antiviral potential of this compound has also been explored. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Specifically, it has shown effectiveness against certain strains of influenza virus in laboratory settings.
Anticancer Activity
One of the most notable applications of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms. The following table summarizes its cytotoxic effects on different cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of tetrahydroquinoline compounds against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited significant antimicrobial activity with low MIC values.
Case Study 2: Anticancer Properties
In a study focusing on the cytotoxic effects on different cancer cell lines, the compound was tested against MCF-7 and A549 cells. The results demonstrated significant antiproliferative effects compared to control groups.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline moiety undergoes oxidation under controlled conditions. For example:
-
Oxidation of the Tetrahydroquinoline Ring :
Reaction with potassium permanganate (KMnO₄) in acidic medium converts the tetrahydroquinoline ring to a fully aromatic quinoline structure, eliminating the 2-oxo group and dehydrogenating the saturated bonds.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ring oxidation | KMnO₄, H₂SO₄, 80°C | Quinoline derivative | 60–75% |
-
Side-Chain Oxidation :
The methyl group attached to the quinoline nitrogen can be oxidized to a carboxylic acid using chromium trioxide (CrO₃) in acetic acid.
Sulfonamide Hydrolysis
The methanesulfonamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated hydrochloric acid (HCl) at reflux cleaves the sulfonamide bond, yielding 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine and 4-chlorophenylmethanesulfonic acid. -
Basic Hydrolysis :
Sodium hydroxide (NaOH) in aqueous ethanol produces the corresponding amine and sulfonate salt.
| Condition | Reagents | Products |
|---|---|---|
| Acidic | 6M HCl, Δ | 1-Methyl-2-oxo-tetrahydroquinolin-6-amine + 4-chlorophenylmethanesulfonic acid |
| Basic | 2M NaOH, ethanol | Sodium 4-chlorophenylmethanesulfonate + amine |
Aromatic Substitution Reactions
The 4-chlorophenyl group participates in electrophilic substitution:
-
Nitration :
Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the para position relative to the chlorine atom. -
Sulfonation :
Reaction with fuming sulfuric acid yields a sulfonic acid derivative.
| Reaction | Reagents | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to Cl | 1-(4-Chloro-3-nitrophenyl)-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)methanesulfonamide |
| Sulfonation | Oleum (H₂SO₄·SO₃) | Meta to Cl | Sulfonic acid derivative |
Ring Expansion and Functionalization
The tetrahydroquinoline core can undergo cyclization or ring expansion:
-
Pictet-Spengler Cyclization :
Under acidic conditions, the tetrahydroquinoline reacts with aldehydes to form β-carboline derivatives, expanding the ring system . -
Mannich Reaction :
Reaction with formaldehyde and secondary amines introduces aminomethyl groups at the C-3 position .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives:
Mechanistic Pathways
-
Sulfonamide Bond Cleavage :
Hydrolysis proceeds via a two-step nucleophilic attack: (1) protonation of the sulfonamide nitrogen, (2) displacement by water or hydroxide. -
Enzyme Inhibition :
The sulfonamide group mimics carboxylate moieties in carbonic anhydrase active sites, forming hydrogen bonds with zinc ions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(4-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide with key analogs, focusing on structural variations, molecular properties, and reported biological activities:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to the 4-methylphenyl analog . Halogenation often improves metabolic stability and target affinity in sulfonamide derivatives . The N1-methyl group in the tetrahydroquinolinone core is conserved across analogs, suggesting its role in maintaining conformational rigidity.
Stereochemical Considerations :
- Chiral analogs like (S)-35 and (R)-35 () demonstrate enantiomer-specific bioactivity, with distinct NMR shifts and optical rotations . While the target compound lacks reported stereocenters, its analogs highlight the importance of chirality in optimizing therapeutic profiles.
Biological Target Diversity: The 4-methylphenyl analog acts as an abscisic acid receptor ligand in plants , whereas Sch225336 targets mammalian cannabinoid receptors . This suggests that minor structural changes (e.g., halogen vs. methyl) can redirect compounds toward entirely different biological systems.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis typically involves coupling a 4-chlorophenylmethanesulfonyl chloride derivative with a 1-methyl-2-oxo-tetrahydroquinolin-6-amine precursor under inert conditions (e.g., nitrogen atmosphere). Key parameters include:
- Catalyst selection : Use triethylamine or DMAP to enhance nucleophilic substitution efficiency .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve solubility and reaction rates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Assign signals for the chlorophenyl (δ 7.2–7.5 ppm), tetrahydroquinolinyl (δ 1.8–3.5 ppm), and sulfonamide (δ 3.1–3.3 ppm) groups .
- IR spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and carbonyl (C=O) bands (1680–1720 cm⁻¹) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor purity. Retention times vary with mobile phase (e.g., acetonitrile/water, 60:40) .
Q. What preliminary bioactivity screenings are recommended for this sulfonamide derivative?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) reveals bond angles, torsion angles, and intermolecular interactions:
- Hydrogen bonding : Sulfonamide O atoms interact with adjacent NH groups (distance ~2.8–3.0 Å) .
- Packing analysis : Chlorine atoms participate in halogen bonding (C–Cl···π interactions) influencing crystal stability .
- Validation : Compare experimental data with DFT-optimized geometries to resolve discrepancies in tautomeric forms .
Q. How to design structure-activity relationship (SAR) studies to explore the role of substituents on bioactivity?
Answer:
- Vary substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the chlorophenyl ring.
- Bioisosteric replacements : Replace the tetrahydroquinolinyl group with pyridine or indole moieties .
- Quantitative SAR (QSAR) : Use CoMFA or molecular docking (e.g., AutoDock Vina) to correlate substituent effects with IC₅₀ values .
Q. What analytical challenges arise in detecting low-concentration degradation products, and how can they be addressed?
Answer:
- Sensitivity limitations : Degradation products (e.g., hydrolyzed sulfonamides) may have concentrations <1 ng/mL. Use UPLC-MS/MS with ESI+ ionization (LOD ~0.1 ng/mL) .
- Matrix effects : Biological samples require SPE cleanup (C18 cartridges) to reduce interference .
- Data contradiction : Cross-validate with multiple detectors (e.g., UV, fluorescence) to confirm peak identities .
Q. How to investigate the mechanism of enzyme inhibition by this compound using biophysical methods?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₐ) for target enzymes .
- Isothermal titration calorimetry (ITC) : Determine ΔH and ΔS of binding to assess thermodynamic drivers .
- Molecular dynamics (MD) simulations : Analyze ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts) over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
